Madurastatin B2

Description

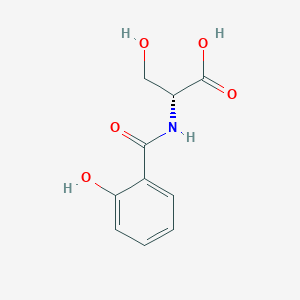

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEFXOJAEDXDBM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335865 | |

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768384-52-7 | |

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Biosynthesis of Madurastatin B2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2 is a naturally occurring pentapeptide and a member of the madurastatin family of siderophores. These specialized metabolites are produced by bacteria belonging to the genus Actinomadura. This technical guide provides an in-depth exploration of the origin, biosynthesis, and chemical characterization of this compound. It includes a summary of its producing organisms, quantitative data on its biological activity, detailed experimental protocols for its isolation and analysis, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Origin of this compound

This compound was first reported as a novel metabolite isolated from the culture broth of the pathogenic actinomycete, Actinomadura madurae IFM 0745.[1] Subsequent research has led to the isolation of this compound and its analogs from various other Actinomadura species, highlighting the broad distribution of this class of compounds within the genus. These producing strains have been isolated from diverse environments, including marine sponges and termite nests.[2][3]

The madurastatins are classified as siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺).[1] The production of these iron-chelating molecules is a key characteristic of many microorganisms, enabling them to scavenge this essential nutrient from their surroundings.[1]

Biosynthesis of this compound

The biosynthesis of madurastatins is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, encoded by the mds biosynthetic gene cluster.[2][4] The proposed assembly line for the madurastatin core structure begins with the loading of a salicylate moiety.

The key steps in the proposed biosynthetic pathway of the madurastatin scaffold are as follows:

-

Initiation: The biosynthesis is initiated with the activation of salicylic acid and its loading onto a thiolation domain.[4]

-

Elongation and Modification: A series of condensation reactions incorporates specific amino acid building blocks. For madurastatins, these include D-serine, glycine, β-alanine, and Nδ-hydroxy-Nδ-acetyl-L-ornithine.[4] The heterocyclization domain is responsible for forming the characteristic 2-(2-hydroxyphenyl)-oxazoline ring from the condensation of salicylate and D-Ser.[4]

-

Chain Release: The final peptide chain is released from the NRPS enzyme. This release may be catalyzed by an esterase or occur through spontaneous hydrolysis.[4]

The structure of this compound consists of a serine residue and a salicylic acid moiety.[1]

Below is a DOT language representation of the proposed biosynthetic pathway for the core madurastatin structure.

Quantitative Data

The biological activity of madurastatins has been evaluated against various microorganisms. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Madurastatin B1 | Micrococcus luteus | - | [1] |

| Madurastatin D1 | Micrococcus luteus | Moderately Active | [2] |

| Madurastatin D2 | Micrococcus luteus | Moderately Active | [2] |

| Various Madurastatins | Moraxella catarrhalis | Down to 4 | [5] |

Note: The original publication for Madurastatin B1 stated antibacterial activity against Micrococcus luteus but did not provide a specific MIC value.

Experimental Protocols

Fermentation and Isolation

The production of this compound is typically achieved through submerged fermentation of the producing Actinomadura strain. A general protocol is as follows:

-

Inoculum Preparation: A seed culture of the Actinomadura strain is prepared by inoculating a suitable liquid medium and incubating for several days.

-

Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Extraction: After an appropriate incubation period, the culture broth is harvested. The madurastatins are typically extracted from the supernatant using organic solvents such as ethyl acetate or by adsorption onto a resin.

-

Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. These techniques often include:

-

Silica gel chromatography

-

Size-exclusion chromatography (e.g., Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).

-

Structure Elucidation

The chemical structure of this compound and its analogs is determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in sequencing the peptide backbone.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry. These experiments typically include ¹H, ¹³C, COSY, HSQC, and HMBC.[1][4]

-

Marfey's Analysis: This method is used to determine the absolute configuration of the constituent amino acids.[4][5]

The workflow for the isolation and characterization of madurastatins can be visualized as follows:

Conclusion

This compound, a siderophore produced by Actinomadura species, represents an interesting class of natural products with potential biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs. The detailed experimental protocols provided herein offer a foundation for further research into the madurastatins, including the exploration of their therapeutic potential and ecological roles.

References

- 1. Isolation and structural characterization of siderophores, madurastatins, produced by a pathogenic Actinomadura madurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Madurastatin D1 and D2, oxazoline containing siderophores isolated from an Actinomadura sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GNPS-Guided Discovery of Madurastatin Siderophores from the Termite-Associated Actinomadura sp. RB99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, characterization, and bioactivity profiling of oxazoline containing madurastatin siderophores from Actinomadura sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Madurastatin B2 from Actinomadura Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2, a member of the madurastatin family of siderophores, is a secondary metabolite produced by species of the genus Actinomadura, a group of Gram-positive bacteria. Siderophores are small, high-affinity iron-chelating compounds that play a crucial role in bacterial survival by scavenging iron from the environment. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of Actinomadura madurae, extraction, and purification of the compound, and presents its key physicochemical properties. Furthermore, this document illustrates the proposed mechanism of siderophore-mediated iron uptake in Actinomadura and outlines the workflow for the isolation of this bioactive compound.

Introduction

The genus Actinomadura is a rich source of novel bioactive secondary metabolites. Among these are the madurastatins, a series of peptide-based siderophores. This compound was first reported as a co-metabolite with other madurastatins (A1, A2, A3, and B1) from the pathogenic strain Actinomadura madurae IFM 0745.[1] Structurally, this compound is characterized as (2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid. Like other siderophores, its biological function is intrinsically linked to iron acquisition, a critical process for bacterial growth and virulence. This guide serves as a technical resource for researchers interested in the isolation and study of this compound and related compounds.

Physicochemical Properties of this compound

This compound is a relatively small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₅ | |

| Molecular Weight | 225.20 g/mol | |

| Appearance | Colorless powder | |

| Solubility | Soluble in methanol and water |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The following protocols are based on the original isolation of this compound from Actinomadura madurae IFM 0745.[1]

Fermentation of Actinomadura madurae

-

Strain: Actinomadura madurae IFM 0745.

-

Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., yeast extract-malt extract agar). The culture is incubated at 28°C for 3 days on a rotary shaker.

-

Production Culture: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium. The composition of a suitable production medium includes soluble starch, glucose, yeast extract, and inorganic salts.

-

Incubation: The production culture is incubated at 28°C for 5 to 7 days on a rotary shaker.

Extraction and Purification of this compound

-

Harvesting: The culture broth is centrifuged to separate the mycelium from the supernatant.

-

Extraction: The supernatant is adjusted to an acidic pH and extracted with an organic solvent such as ethyl acetate. The organic layer, containing the madurastatins, is then concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a stepwise gradient of chloroform and methanol.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

-

-

Isolation: The purified fraction corresponding to this compound is collected and lyophilized to yield a colorless powder.

Note: Specific quantitative data on the fermentation titer and extraction yield for this compound are not detailed in the available literature.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:[1]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were used to elucidate the connectivity of atoms and the overall structure of the molecule.

Signaling Pathway: Siderophore-Mediated Iron Uptake in Actinomadura

This compound functions as a siderophore, facilitating the uptake of iron into the bacterial cell. The proposed mechanism in Gram-positive bacteria like Actinomadura involves an ATP-binding cassette (ABC) transporter system.

Caption: Siderophore-mediated iron uptake in Actinomadura.

The process begins with this compound being secreted into the extracellular space where it binds to ferric iron (Fe(III)). The resulting Fe(III)-siderophore complex is then recognized by a specific siderophore-binding protein (SBP) located on the cell membrane. This complex is subsequently transported across the cell membrane by an ABC transporter system, which utilizes ATP hydrolysis for energy. Once inside the cytoplasm, the iron is released from the siderophore, often through a reduction to the ferrous state (Fe(II)), and becomes available for various metabolic processes.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound is depicted below.

Caption: Isolation and purification workflow for this compound.

Conclusion

This compound represents one of the many interesting bioactive compounds produced by Actinomadura species. Its role as a siderophore highlights the intricate mechanisms bacteria have evolved for nutrient acquisition. The protocols and data presented in this guide provide a foundational resource for the further study of this compound, which may have potential applications in drug development, particularly in the context of antimicrobial strategies that target iron uptake pathways. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Madurastatin B2: A Novel Siderophore from Actinomycetes - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2 is a member of the madurastatin family, a group of pentapeptide secondary metabolites produced by actinomycetes of the genus Actinomadura. Initially recognized for their antimicrobial properties, madurastatins, including this compound, are now understood to function as siderophores, high-affinity iron chelators that play a crucial role in microbial iron acquisition. This technical guide provides a comprehensive overview of this compound, consolidating available data on its structure, biosynthesis, and siderophore activity. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various metabolic processes, including DNA synthesis, respiration, and enzyme catalysis. However, the bioavailability of iron in the environment is often limited. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of siderophores. These small organic molecules chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the microbial cell.

The madurastatins, produced by Actinomadura species, represent a class of hydroxamate-type siderophores.[1][2] This guide focuses on this compound, a notable member of this family, and aims to provide a detailed technical resource covering its chemical properties, biological function, and the experimental methodologies used for its study.

Chemical Structure and Properties

The chemical structure of the madurastatin family has been a subject of revision. Initial reports suggested the presence of an aziridine ring. However, more recent and comprehensive spectroscopic analyses have led to the structural reassignment of the madurastatin core to a 2-(2-hydroxyphenyl)oxazoline moiety.[3]

While specific quantitative data for this compound's physicochemical properties are not extensively reported in publicly available literature, Table 1 summarizes the general properties based on the characteristics of the madurastatin family.

Table 1: General Chemical and Physical Properties of Madurastatins

| Property | Description |

| Chemical Class | Pentapeptide |

| Siderophore Type | Hydroxamate |

| Core Structure | 2-(2-hydroxyphenyl)oxazoline |

| Key Functional Groups | Hydroxamic acids, Catechol (from the salicylic acid moiety) |

| Solubility | Generally soluble in methanol and other polar organic solvents. |

| Appearance | Typically isolated as an amorphous powder. |

Siderophore Activity of this compound

The primary biological function of this compound is to sequester environmental iron. This is achieved through the coordinated action of its hydroxamate and catechol functionalities, which act as bidentate ligands for ferric iron.

Quantitative Assessment of Siderophore Activity

Table 2: Siderophore Activity Data for Related Madurastatins

| Compound | Assay | Result | Reference |

| Madurastatin C1 | CAS Assay | Comparable iron binding to deferoxamine mesylate | [4] |

| Madurastatin D1 | CAS Assay | Comparable iron binding to deferoxamine mesylate | [4] |

| Madurastatin D2 | CAS Assay | Impaired iron binding affinity relative to C1 and D1 | [4] |

Note: Specific iron-binding constants (e.g., pM values) for this compound are not currently published. The data presented is for closely related analogues and should be interpreted as indicative of the potential activity of this compound.

Antimicrobial Activity

The iron-chelating ability of siderophores can contribute to antimicrobial activity by depriving competing microbes of essential iron. While comprehensive MIC data for this compound is limited, related madurastatins have shown activity against certain bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) Data for Related Madurastatins

| Compound | Test Organism | MIC (µM) | Reference |

| Madurastatin C1 | Micrococcus luteus | 108.1 | [4] |

| Madurastatin D1 | Micrococcus luteus | 25.3 | [4] |

| Madurastatin D2 | Micrococcus luteus | 25.8 | [4] |

Note: The presented MIC values are for related madurastatins and may not be directly representative of this compound's activity spectrum.

Biosynthesis of this compound

The biosynthesis of madurastatins is proposed to occur via a non-ribosomal peptide synthetase (NRPS) pathway.[3] Analysis of the Actinomadura sp. genome has revealed a putative biosynthetic gene cluster (BGC) responsible for the assembly of the madurastatin backbone.

References

The Biological Role of Madurastatins in Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatins are a class of pentapeptide secondary metabolites produced by bacteria of the genus Actinomadura. Initially recognized for their antimicrobial properties, their primary biological function is now understood to be that of siderophores—highly specific iron (Fe³⁺) chelating agents. In the iron-limited environments where Actinomadura thrive, madurastatins are secreted to scavenge ferric iron, which is essential for various cellular processes. The resulting ferri-siderophore complex is then recognized by specific receptors on the bacterial cell surface and internalized, providing the microorganism with a vital nutrient. This guide provides an in-depth overview of the biological role of the madurastatin family in iron acquisition, with a focus on their mechanism of action and the experimental protocols used for their characterization. While the initial discovery of this class included Madurastatin B2, detailed characterization and quantitative data for this specific analog are not available in the current scientific literature. Therefore, this document will focus on the well-characterized members of the madurastatin family, providing a framework for the potential investigation of this compound.

Introduction to Madurastatins as Siderophores

Iron is a critical cofactor for numerous enzymes involved in fundamental biological processes, including respiration and DNA synthesis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores.

Madurastatins, produced by Actinomadura species, are classified as siderophores due to their high affinity and selectivity for ferric iron.[1] Structurally, they are pentapeptides, often featuring a salicylate-capped N-terminal 2-(2-hydroxyphenyl)-oxazoline moiety, which is a key component of their iron-chelating activity.[2] Various madurastatin analogs have been identified, including A1-A3, B1-B2, C1, D1, D2, and E1, with variations in their peptide backbone and the presence of additional cyclic structures like the 4-imidazolidinone ring.[2][3]

The fundamental role of madurastatins in iron acquisition involves the following steps:

-

Biosynthesis and Secretion: Under iron-depleted conditions, the madurastatin biosynthetic gene cluster (mad) is activated, leading to the synthesis of the siderophore via non-ribosomal peptide synthetases (NRPSs).[1] The madurastatin is then secreted into the extracellular environment.

-

Iron Chelation: In the extracellular space, madurastatin binds with high affinity to any available ferric iron, forming a stable ferri-madurastatin complex.

-

Uptake: The ferri-madurastatin complex is recognized by specific outer membrane receptors on the producing bacterium and transported into the cell.

-

Iron Release: Once inside the cell, iron is released from the siderophore, likely through reduction to the ferrous (Fe²⁺) state, making it available for metabolic processes.

Quantitative Data on Madurastatin Analogs

While specific quantitative data for this compound is not available, studies on other analogs provide insight into the family's general activity. The following table summarizes the available antimicrobial activity data for selected madurastatins against Micrococcus luteus, which is often linked to their iron-chelating ability.

| Madurastatin Analog | Minimum Inhibitory Concentration (MIC) against M. luteus (µM) | Reference |

| (-)-Madurastatin C1 | 108.1 | [1] |

| Madurastatin D1 | 25.3 | [1] |

| Madurastatin D2 | 25.8 | [1] |

Note: The lower MIC values for Madurastatins D1 and D2 suggest that the presence of the 4-imidazolidinone ring may enhance their biological activity.[1] The antimicrobial effect is thought to arise from the sequestration of iron, thereby depriving the target microorganism of this essential nutrient.

Experimental Protocols

This section details the key experimental methodologies for studying the role of madurastatins in iron acquisition.

Siderophore Production Assessment: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophore production. The principle relies on the high affinity of siderophores for iron, which allows them to remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange/yellow.

Protocol:

-

Preparation of CAS Agar:

-

Prepare the blue dye solution by dissolving 60.5 mg of Chrome Azurol S in 50 ml of deionized water and mixing with 10 ml of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

-

While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water.

-

Autoclave the resulting dark blue solution.

-

Prepare a suitable growth medium (e.g., a minimal medium to induce siderophore production) with 1.5% agar and autoclave separately.

-

Cool both solutions to 50-60°C and mix the CAS solution with the growth medium at a 1:9 ratio.

-

Pour the mixture into petri dishes and allow to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the Actinomadura strain of interest onto the center of the CAS agar plate.

-

Incubate at the optimal growth temperature for the strain (typically 28-30°C) for several days.

-

-

Observation:

-

Siderophore production is indicated by the formation of a yellow to orange halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be measured to semi-quantitatively compare siderophore production under different conditions.

-

Iron-Binding Activity: Mass Spectrometry

High-resolution mass spectrometry can be used to confirm the iron-binding capability of madurastatins.

Protocol:

-

Sample Preparation:

-

Dissolve a purified sample of the madurastatin analog in a suitable solvent (e.g., methanol).

-

Prepare a solution of FeCl₃ in the same solvent.

-

Mix the madurastatin and FeCl₃ solutions.

-

-

Mass Spectrometry Analysis:

-

Analyze the mixture using high-resolution mass spectrometry (e.g., ESI-TOF).

-

The formation of a ferri-madurastatin complex is confirmed by the detection of the [M-3H+Fe]⁺ ion, where M is the mass of the madurastatin. The characteristic isotopic pattern of iron (⁵⁴Fe and ⁵⁶Fe) should be observed.[1]

-

Biological Activity: Growth Recovery Assay

This assay demonstrates the ability of a siderophore to support the growth of a microorganism under iron-limiting conditions.

Protocol:

-

Preparation of Iron-Depleted Medium:

-

Prepare a suitable liquid growth medium.

-

To deplete the medium of iron, add an iron chelator that is not utilized by the test organism (e.g., 2,2'-bipyridyl).

-

-

Inoculation and Treatment:

-

Inoculate the iron-depleted medium with a test organism that can utilize the siderophore (e.g., the producing Actinomadura strain or a suitable reporter strain).

-

Add the purified madurastatin (in its apo, iron-free form) to one set of cultures and the ferri-madurastatin complex to another. A control group with no added siderophore should be included.

-

-

Incubation and Measurement:

-

Incubate the cultures under appropriate conditions.

-

Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

Growth recovery in the presence of the ferri-madurastatin complex indicates that the organism can internalize and utilize the iron from the siderophore.

-

Visualizations

Generalized Madurastatin-Mediated Iron Uptake Pathway

Caption: Generalized pathway of iron acquisition mediated by madurastatins.

Experimental Workflow for Siderophore Characterization

Caption: Workflow for the isolation and characterization of madurastatins.

Conclusion and Future Directions

The madurastatin family of natural products plays a crucial role as siderophores, enabling the survival of Actinomadura species in iron-scarce environments. Their ability to sequester iron also endows them with antimicrobial properties, making them interesting candidates for further investigation in drug development. While significant progress has been made in understanding the structure and function of several madurastatin analogs, a notable knowledge gap exists concerning this compound. Future research should aim to isolate and fully characterize this compound, including the determination of its precise structure, iron-binding affinity, and spectrum of biological activity. Such studies will not only complete our understanding of this important family of siderophores but may also unveil novel therapeutic leads.

References

The Biosynthetic Pathway of Madurastatin B2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2, a member of the madurastatin family of siderophores, is a non-ribosomal peptide produced by species of the actinobacterial genus Actinomadura. These compounds are of interest due to their role in iron acquisition by pathogenic bacteria and their potential as antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing on the latest research in the field. The biosynthesis is orchestrated by a complex interplay of non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes encoded within the mad biosynthetic gene cluster. This document details the proposed enzymatic steps, the genetic basis for the biosynthesis, and the methodologies employed in its elucidation.

Introduction

Madurastatins are a class of peptidic natural products known for their potent siderophoric activity, enabling bacteria to scavenge iron from their environment. Originally characterized with an aziridine ring, the structures of many madurastatins have been revised to contain a 2-(2-hydroxyphenyl)oxazoline moiety. Madurastatins B1 and B2 are distinguished by their composition, which includes serine and salicylic acid moieties.[1] The biosynthetic machinery responsible for producing these complex molecules is of significant interest for potential bioengineering and the development of novel therapeutics.

The Madurastatin Biosynthetic Gene Cluster (mad)

The genetic blueprint for madurastatin biosynthesis is located in the mad gene cluster, which has been identified in Actinomadura species.[2] This cluster contains the genes encoding the necessary non-ribosomal peptide synthetases (NRPSs), as well as enzymes responsible for precursor synthesis, tailoring, and transport.

Core Biosynthetic Genes

The core of the madurastatin biosynthetic pathway is a set of NRPS enzymes. These large, modular proteins are responsible for the assembly of the peptide backbone from amino acid precursors. The mad cluster contains several NRPS genes, including mad30 and mad63, which are predicted to be central to the assembly line.

Precursor Supply and Tailoring Genes

In addition to the NRPS genes, the mad cluster houses genes for the biosynthesis of the non-proteinogenic precursors and for modifications to the peptide backbone. Key genes include:

-

Salicylate Biosynthesis: Genes such as mad31 are homologous to salicylate synthases, indicating the on-pathway production of the salicylic acid moiety from chorismate.[2]

-

Amino Acid Tailoring: Genes like mad28 and mad61 are putatively involved in the modification of amino acid precursors.

Proposed Biosynthetic Pathway of this compound

While a definitive, experimentally verified pathway for this compound is yet to be published, a putative pathway can be constructed based on the identified genes and the principles of non-ribosomal peptide synthesis.

Initiation

The biosynthesis is likely initiated by the activation of salicylic acid. A salicylate synthase (e.g., Mad31) would first synthesize salicylic acid from chorismate. This is then adenylated and loaded onto the first module of the NRPS assembly line.

Elongation

The NRPS modules then sequentially incorporate the amino acid building blocks. For this compound, this would involve the incorporation of a serine residue. Each NRPS module is typically composed of an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain for covalent tethering of the growing peptide chain, and a condensation (C) domain for peptide bond formation.

Termination and Release

The final step in the assembly is the release of the completed peptide from the NRPS. This is often accomplished by a thioesterase (TE) domain, which can catalyze either hydrolysis or cyclization.

The following diagram illustrates the proposed workflow for the biosynthesis of a generic madurastatin, which can be adapted for this compound.

References

Unveiling the Antibacterial Potential of Madurastatin B2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatin B2 is a member of the madurastatin family of natural products, first isolated from the pathogenic actinomycete Actinomadura madurae IFM 0745.[1] Initially, the madurastatins were characterized as pentapeptides containing an aziridine ring. However, this structural assignment was later revised, and it is now understood that these compounds feature a salicylate-capped N-terminus with a 2-(2-hydroxyphenyl)-oxazoline moiety.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, drawing on available data for the broader madurastatin class to offer context where specific information for this compound is limited.

Chemical Structure and Class

This compound, along with its co-isolated counterpart Madurastatin B1, is composed of serine and salicylic acid moieties.[1] The madurastatins are classified as siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron from the environment.[1][5] This function is often linked to their biological activity.

Antibacterial Spectrum of Activity

Direct quantitative data on the antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, is not extensively available in the current body of scientific literature. The initial isolation report highlighted the antibacterial activity of Madurastatin A1 and B1 against Micrococcus luteus, but did not specify any activity for this compound.[1]

To provide a functional context for researchers, the following table summarizes the reported MIC values for other closely related madurastatins against a variety of bacterial strains.

Table 1: Antibacterial Activity of Selected Madurastatin Analogs

| Madurastatin Analog | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Madurastatin B3 | Staphylococcus aureus | 6.25 µg/mL | [6] |

| Madurastatin B3 | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [6] |

| Madurastatin B3 | Bacillus subtilis | Potent inhibitory activity (no MIC value specified) | [6] |

| Madurastatin B3 | Escherichia coli | Potent inhibitory activity (no MIC value specified) | [6] |

| Madurastatin C1 | Micrococcus luteus | 108.1 µM | [5] |

| Madurastatin D1 | Micrococcus luteus | 25.3 µM | [5] |

| Madurastatin D2 | Micrococcus luteus | 25.8 µM | [5] |

| Various | Moraxella catarrhalis | Down to 4 µg/mL | [4] |

Mechanism of Action

While a specific mechanism of action for this compound has not been elucidated, the classification of madurastatins as siderophores provides a strong indication of their likely biological role. The proposed mechanism centers on their ability to chelate ferric iron (Fe³⁺) from the environment, making it available for microbial uptake. In the context of antibacterial activity, this iron-scavenging capability could deprive pathogenic bacteria of this essential nutrient, thereby inhibiting their growth.

Caption: Proposed mechanism of action for this compound as a siderophore.

Experimental Protocols

Detailed experimental protocols for the antibacterial testing of this compound are not available in the literature. However, a standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial isolates. The following is a generalized workflow for such an assay.

Caption: Generalized workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound is a structurally interesting natural product with a likely mode of action tied to iron sequestration. While its direct antibacterial activity has not been quantitatively documented, the bioactivity of its close analogs suggests that the madurastatin scaffold warrants further investigation. Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Elucidating its specific antibacterial spectrum and mechanism of action will be crucial in determining its potential as a lead compound for the development of novel anti-infective agents. The structural revision of the madurastatin class also opens avenues for the design and synthesis of novel analogs with potentially enhanced antibacterial efficacy.

References

- 1. Isolation and structural characterization of siderophores, madurastatins, produced by a pathogenic Actinomadura madurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Madurastatin D1 and D2, oxazoline containing siderophores isolated from an Actinomadura sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Investigations into the Mechanism of Action of Madurastatin B2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatin B2 belongs to the madurastatin family, a class of pentapeptide natural products produced by actinomycetes of the genus Actinomadura.[1][2][3] Initial structural analyses of some madurastatins proposed the presence of an aziridine ring, but this was later revised to a 2-(2-hydroxyphenyl)-oxazoline moiety.[4] This whitepaper provides an in-depth technical guide to the current understanding of the mechanism of action of madurastatins, including this compound, which is primarily attributed to their function as siderophores. We will detail the experimental protocols used for their characterization, present available quantitative data on their biological activity, and visualize key pathways and workflows.

Mechanism of Action: Siderophore-Mediated Iron Sequestration

The principal mechanism of action of madurastatins is their function as siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient, from the environment.[5][6][7] The antimicrobial activity of madurastatins is thought to arise from their ability to deprive competing microbes of this vital nutrient.

The process of iron acquisition via siderophores in bacteria is a well-established mechanism. In Gram-negative bacteria, the ferric-siderophore complex is recognized by specific outer membrane receptors and transported into the periplasm in a TonB-dependent manner. A periplasmic binding protein then shuttles the complex to an inner membrane ATP-binding cassette (ABC) transporter for entry into the cytoplasm. Gram-positive bacteria, lacking an outer membrane, utilize a simpler system involving a siderophore-binding protein associated with a permease on the cell membrane.[5] Once inside the cell, the iron is released from the siderophore, often through reduction to Fe²⁺, and becomes available for cellular processes.

Biological Activity of Madurastatins

The iron-chelating nature of madurastatins confers them with antimicrobial properties, particularly against Gram-positive bacteria. Several studies have quantified this activity by determining their Minimum Inhibitory Concentrations (MICs).

| Madurastatin Derivative | Test Organism | MIC (µg/mL) | Reference |

| Madurastatin B3 | Staphylococcus aureus | 6.25 | [8] |

| Madurastatin B3 | Methicillin-resistant S. aureus (MRSA) | 6.25 | [8] |

| Madurastatin B3 | Bacillus subtilis | N/A (potent inhibitory activity) | [8] |

| Madurastatin B3 | Escherichia coli | N/A (potent inhibitory activity) | [8] |

| Madurastatin C1, D1, D2 | Micrococcus luteus | Moderately active | [4][9] |

| Various Derivatives | Moraxella catarrhalis | Down to 4 | [2][3] |

Experimental Protocols

Isolation and Characterization Workflow

The discovery and characterization of novel madurastatins typically follow a multi-step workflow that integrates microbiology, analytical chemistry, and bioactivity screening.

Isolation and Purification

-

Fermentation: Actinomadura species are cultured in a suitable liquid medium, such as FPY-6, to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent like acetone to obtain a crude extract containing the madurastatins.

-

Chromatographic Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to isolate individual madurastatin derivatives.

Structural Elucidation

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the precise molecular formula of the isolated compounds.[10]

-

Tandem MS (MS/MS): Fragmentation patterns from MS/MS analysis provide information about the sequence of amino acid residues in the peptide backbone.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the planar structure and connectivity of the atoms.[10]

-

Marfey's Analysis: To determine the absolute configuration (D or L) of the constituent amino acids, the purified compound is hydrolyzed, and the resulting amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) followed by HPLC analysis.

Antimicrobial Susceptibility Testing

-

Broth Microdilution: The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method. Serial dilutions of the purified madurastatin are prepared in a 96-well plate with a suitable growth medium.

-

Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test microorganism. The plates are then incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Biosynthesis of Madurastatins

Genomic analysis of Actinomadura strains has identified the biosynthetic gene clusters (mad and rene) responsible for madurastatin production.[1][4] The biosynthesis is proposed to occur via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise fashion. The gene clusters encode for the necessary domains for adenylation (A), thiolation (T), condensation (C), and cyclization (Cy) to build the pentapeptide backbone from amino acid precursors.

Conclusion and Future Directions

The current body of research strongly indicates that the primary mechanism of action for this compound and other members of the madurastatin family is their function as siderophores, enabling them to exert antimicrobial effects by sequestering iron. The experimental workflows for their discovery and characterization are well-established, relying on a combination of chromatography and spectroscopy. While the biosynthetic pathway is beginning to be understood, further research is required to fully elucidate the specific enzymatic steps.

Future investigations should aim to:

-

Identify the specific outer membrane receptors in susceptible bacteria that recognize the madurastatin-iron complex.

-

Quantify the binding affinity of this compound for ferric iron.

-

Explore potential secondary mechanisms of action beyond iron chelation.

-

Investigate the potential for madurastatins as "Trojan horse" antibiotics, where they could be conjugated to other antimicrobial agents to facilitate their entry into bacterial cells.

References

- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Madurastatin D1 and D2, oxazoline containing siderophores isolated from an Actinomadura sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Madurastatin B3, a rare aziridine derivative from actinomycete <i>Nocardiopsis</i> sp. LS150010 with potent anti-tuberc… [ouci.dntb.gov.ua]

- 9. Madurastatin D1 and D2, Oxazoline Containing Siderophores Isolated from an Actinomadura sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GNPS-Guided Discovery of Madurastatin Siderophores from the Termite-Associated Actinomadura sp. RB99 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Production of Madurastatin B2: A Technical Guide to Fermentation and Isolation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the producing organism and fermentation conditions for the promising siderophore, Madurastatin B2.

This compound, a member of the madurastatin family of complex peptides, has garnered interest for its potential applications stemming from its iron-chelating properties. This guide provides an in-depth overview of the microbial source of this compound and the key parameters for its production through fermentation, based on currently available scientific literature.

The Producing Microorganism: Actinomadura madurae

This compound is a secondary metabolite produced by the Gram-positive bacterium Actinomadura madurae. The initial isolation and structural characterization of this compound, along with other madurastatins, were from the pathogenic strain Actinomadura madurae IFM 0745.[1] Various species of the genus Actinomadura have been identified as producers of a diverse range of madurastatin analogues. These actinomycetes are known for their ability to synthesize a wide array of bioactive compounds.

Fermentation Process for Madurastatin Production

The successful production of this compound hinges on providing an optimal environment for the growth of Actinomadura madurae and the biosynthesis of the target compound. While specific details for this compound are not extensively documented, studies on related madurastatins provide a strong foundation for developing a robust fermentation protocol.

Culture Medium

A key factor in achieving high yields is the composition of the fermentation medium. Research on a closely related Actinomadura species, CA-135719, which produces other madurastatins, has utilized a specific medium designated as FPY-6. While the exact composition of FPY-6 is not publicly detailed in the reviewed literature, it is described as a fermentation medium used for 7 days of cultivation. For general cultivation of Actinomadura species, media such as ISP2 (International Streptomyces Project 2) and GYM (Glucose Yeast Malt) Streptomyces Medium are commonly employed.

Table 1: General Media for Actinomadura Cultivation

| Medium Component | ISP2 Medium (g/L) | GYM Streptomyces Medium (g/L) |

| Glucose | 4.0 | 4.0 |

| Yeast Extract | 4.0 | 4.0 |

| Malt Extract | 10.0 | 10.0 |

| Agar (for solid) | 20.0 | 18.0 |

| CaCO₃ | - | 2.0 |

| Distilled Water | 1000 mL | 1000 mL |

| pH | 7.2 | 7.2 |

Fermentation Parameters

Optimal physicochemical parameters are critical for maximizing the production of this compound. These parameters influence microbial growth, enzyme activity, and the overall metabolic flux towards the biosynthesis of the desired secondary metabolite.

Table 2: General Fermentation Parameters for Actinomadura Species

| Parameter | Recommended Range | Notes |

| Temperature | 28 - 30 °C | Mesophilic nature of Actinomadura madurae. |

| pH | 6.0 - 8.0 | Should be monitored and controlled during fermentation. |

| Aeration | High | Actinomadura is an obligate aerobe. Adequate oxygen supply is crucial. |

| Agitation | 150 - 250 rpm | To ensure homogeneity and enhance oxygen transfer. |

| Fermentation Time | 7 - 14 days | Production is typically associated with the stationary phase of growth. |

Experimental Protocols

Inoculum Development

-

A pure culture of Actinomadura madurae is grown on a suitable agar medium (e.g., ISP2 agar) at 28-30°C for 7-10 days until sufficient sporulation is observed.

-

A loopful of spores is used to inoculate a seed culture flask containing a suitable liquid medium (e.g., ISP2 broth).

-

The seed culture is incubated at 28-30°C on a rotary shaker (200 rpm) for 2-3 days to obtain a dense and active inoculum.

Production Fermentation

-

The production fermenter containing the optimized fermentation medium (e.g., a modified FPY-6 type medium) is sterilized.

-

The fermenter is inoculated with the seed culture (typically 5-10% v/v).

-

The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, aeration, and agitation as outlined in Table 2.

Extraction and Purification of Madurastatins

A common method for extracting madurastatins from the fermentation broth involves solvent extraction.

-

The whole fermentation broth is extracted with an equal volume of acetone.

-

The acetone extract is then concentrated under reduced pressure.

-

The crude extract is subjected to further purification steps, which may include column chromatography using resins like Diaion HP-20 or silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of madurastatins is believed to occur via a non-ribosomal peptide synthetase (NRPS) pathway. The "mad" biosynthetic gene cluster is responsible for assembling the peptide backbone from amino acid precursors.

Caption: Workflow for this compound production.

This diagram illustrates the overall process from the cultivation of Actinomadura madurae to the purification of this compound, alongside a conceptual representation of its biosynthesis.

Further research is required to fully elucidate the optimal fermentation conditions and to develop a scalable and economically viable process for the production of this compound. This guide serves as a foundational resource for scientists and researchers embarking on the study and development of this intriguing natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Madurastatin B2 from Fermentation Broth

Abstract

This application note details a comprehensive methodology for the purification of Madurastatin B2, a siderophore with potential therapeutic applications, from the fermentation broth of Actinomadura madurae. The protocol outlines a multi-step process commencing with crude extraction followed by preparative and analytical reverse-phase high-performance liquid chromatography (RP-HPLC) for the isolation of high-purity this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of microbial natural products.

Introduction

Madurastatins are a family of pentapeptide siderophores produced by species of the genus Actinomadura.[1][2][3] The initial isolation of Madurastatins A1, A2, A3, B1, and B2 was from the culture broth of Actinomadura madurae IFM 0745.[1] These compounds exhibit interesting biological activities, and their structural complexity necessitates robust purification strategies for detailed characterization and further development. This document provides a detailed protocol for the purification of this compound using a combination of extraction and multi-step HPLC.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Caption: Workflow for this compound Purification.

Materials and Reagents

-

Fermentation broth of Actinomadura madurae

-

Ethyl Acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

HPLC vials

Equipment

-

Centrifuge

-

Rotary evaporator

-

Preparative HPLC system with a UV detector

-

Analytical HPLC system with a UV detector

-

Fraction collector

Protocols

Crude Extraction of this compound

-

Harvesting: Centrifuge the Actinomadura madurae fermentation broth at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.

-

Extraction: Decant the supernatant and extract three times with an equal volume of ethyl acetate.

-

Concentration: Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solid Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the dissolved crude extract onto the SPE cartridge.

-

Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

-

Elute the this compound-containing fractions with 100% methanol.

-

Evaporate the solvent to obtain a partially purified extract.

-

Preparative RP-HPLC Purification

The following table summarizes the recommended starting conditions for the preparative purification of this compound.

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection Wavelength | 210 nm and 280 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Sample Preparation | Dissolve partially purified extract in methanol. |

Protocol:

-

Equilibrate the preparative HPLC column with 20% mobile phase B for at least 20 minutes.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified in the table.

-

Collect fractions based on the UV chromatogram, targeting the peaks corresponding to this compound.

-

Combine the fractions containing the target compound and evaporate the solvent.

Analytical RP-HPLC for Purity Assessment

The purity of the collected fractions should be assessed using analytical RP-HPLC.

| Parameter | Condition |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolve a small aliquot of the purified fraction in methanol. |

Protocol:

-

Equilibrate the analytical HPLC column with 30% mobile phase B.

-

Inject the sample.

-

Run the gradient and monitor the chromatogram.

-

Assess the purity of the this compound peak by integrating the peak area. Fractions with a purity of >95% are considered pure.

Signaling Pathway Diagram

While this compound is a secondary metabolite and not directly involved in a signaling pathway in the classical sense, its function as a siderophore is crucial for iron acquisition in the producing organism. The following diagram illustrates the logical relationship of its function.

Caption: Siderophore-mediated iron uptake.

Conclusion

The described multi-step purification protocol, combining solvent extraction, solid-phase extraction, and two-tiered RP-HPLC, provides a robust method for obtaining high-purity this compound from Actinomadura madurae fermentation broth. The provided parameters for both preparative and analytical HPLC serve as a strong starting point for method development and optimization. This protocol will aid researchers in the efficient isolation of this compound for further biological and chemical investigations.

References

- 1. Isolation and structural characterization of siderophores, madurastatins, produced by a pathogenic Actinomadura madurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Madurastatins with Imidazolidinone Rings: Natural Products or Side-Reaction Products from Extraction Solvents? [mdpi.com]

Application Notes and Protocols: Structural Analysis of Madurastatin B2 using 2D NMR and MS/MS Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatins are a class of pentapeptides produced by Actinomadura madurae, which have garnered significant interest due to their unique structural features and biological activities, including antibacterial properties.[1] The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and potential for therapeutic development. Madurastatin B2, a member of this family, consists of serine and salicylic acid moieties.[1] This document provides a detailed overview and experimental protocols for the structural analysis of this compound, employing a combination of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and tandem mass spectrometry (MS/MS). These powerful analytical techniques provide complementary information, enabling the unambiguous determination of the compound's planar structure, stereochemistry, and connectivity. The structural determination of madurastatins is primarily achieved through the application of 2D NMR and MS/MS spectral techniques.[1]

Key Experimental Techniques and Their Logical Relationship

The structural elucidation of this compound relies on a synergistic workflow integrating various 2D NMR and MS/MS experiments. The high-resolution mass spectrometry (HRMS) data provides the molecular formula, while MS/MS fragmentation patterns offer initial insights into the sequence of amino acid residues. 2D NMR experiments, including COSY, HSQC, and HMBC, are then used to piece together the complete molecular structure by identifying through-bond correlations between protons and carbons.

Figure 1: Experimental workflow for the structural elucidation of this compound.

I. Mass Spectrometry (MS/MS) Analysis

A. Objective

To determine the molecular weight and obtain fragmentation information for this compound, which aids in identifying the constituent amino acids and their sequence.

B. Experimental Protocol

-

Sample Preparation:

-

Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: Positive ion mode is typically used for peptides.

-

MS1 Scan: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

-

MS/MS Scan (Collision-Induced Dissociation - CID):

-

Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically to generate a rich fragmentation spectrum.

-

Acquire the product ion spectra.

-

-

C. Data Presentation

The interpretation of the MS/MS spectrum involves identifying characteristic fragment ions (b- and y-ions) that arise from the cleavage of the peptide backbone. This data allows for the determination of the amino acid sequence.

Table 1: Representative MS/MS Fragmentation Data for a Madurastatin Peptide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity |

|---|---|---|

| 636.3017 [M+H]⁺ | XXX.XXXX | b-ion (Salicyl-Ser) |

| XXX.XXXX | y-ion (Orn-Ala-Ser) |

| | XXX.XXXX | Internal Fragment |

Note: This table is a template. The actual m/z values would be obtained from the experimental data of this compound.

II. 2D NMR Spectroscopy

A. Objective

To establish the complete planar structure of this compound by identifying all proton and carbon signals and their connectivities.

B. Experimental Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and stable.

-

Transfer the solution to a high-quality NMR tube.

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiments to be performed:

-

1D ¹H NMR: To obtain an overview of the proton signals.

-

1D ¹³C NMR: To identify the carbon signals.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings within the same spin system.[2]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[3]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[3]

-

-

General Parameters:

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

-

Pulse Programs: Use standard pulse programs provided by the spectrometer manufacturer for each 2D experiment.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

-

C. Data Interpretation and Visualization

The combined interpretation of COSY, HSQC, and HMBC spectra allows for the step-by-step assembly of the molecular structure.

Figure 2: Logical flow for interpreting 2D NMR data.

D. Data Presentation

The assigned ¹H and ¹³C NMR chemical shifts and key correlations should be tabulated for clear presentation and comparison with literature values if available.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Salicyl Moiety | |||

| 1' | |||

| ... | |||

| Serine Moiety | |||

| α | |||

| β |

| ... | | | |

Note: This table is a template. The actual chemical shifts (δ), multiplicities (mult.), and coupling constants (J) would be determined from the experimental spectra. The HMBC column indicates which protons show long-range correlations to a given carbon.

III. Conclusion

The combined application of 2D NMR and MS/MS techniques provides a robust and comprehensive approach for the structural elucidation of complex natural products like this compound. The detailed protocols and data interpretation strategies outlined in these application notes serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The unambiguous structural determination is a prerequisite for further studies on the biological activity and therapeutic potential of this compound.

References

- 1. Isolation and structural characterization of siderophores, madurastatins, produced by a pathogenic Actinomadura madurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Application Note: Determination of Madurastatin B2 Antibacterial Activity Using Minimum Inhibitory Concentration (MIC) Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Madurastatins are a class of pentapeptides produced by actinomycetes, such as Actinomadura madurae.[1] Initially identified for their potential as siderophores, some members of this family, including Madurastatin B2, have demonstrated antibacterial properties.[2][3] This application note provides a detailed protocol for assessing the antibacterial activity of this compound by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This protocol is based on the widely accepted broth microdilution method, which is a standard procedure for antimicrobial susceptibility testing.[5][6]

Key Experiment: Broth Microdilution MIC Assay

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[4] The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[7] After an incubation period, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The lowest concentration of this compound that inhibits visible growth is recorded as the MIC.

dot

Caption: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocol

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile petri dishes

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (37°C)

Methods:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

-

-

Microdilution Plate Setup:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

The final volume in each well will be approximately 110 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading and Interpreting the MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[4]

-

Data Presentation

The results of the MIC testing should be presented in a clear and concise table. This allows for easy comparison of the activity of this compound against different bacterial strains.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Value] |

| Escherichia coli ATCC 25922 | Gram-negative | [Insert Value] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Value] |

| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Value] |

Interpretation of MIC Values

The MIC value is used to determine the susceptibility of a bacterium to an antimicrobial agent. This is often categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. While specific breakpoints for this compound are not yet established, a general interpretation can be applied.

dot

Caption: Logical relationship for interpreting MIC values.

This application note provides a comprehensive protocol for determining the antibacterial activity of this compound using the broth microdilution MIC method. Adherence to this standardized protocol will ensure the generation of reproducible and comparable data, which is essential for the evaluation of this compound as a potential antibacterial agent. Further studies may be required to determine the minimum bactericidal concentration (MBC) and to explore the mechanism of action.

References

- 1. Madurastatins with Imidazolidinone Rings: Natural Products or Side-Reaction Products from Extraction Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GNPS-Guided Discovery of Madurastatin Siderophores from the Termite-Associated Actinomadura sp. RB99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Madurastatin D1 and D2, Oxazoline Containing Siderophores Isolated from an Actinomadura sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Determining Siderophore Activity of Madurastatin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability to chelate iron is a crucial mechanism for microbial survival and pathogenesis, making siderophore production an attractive target for antimicrobial drug development. Madurastatins, a class of pentapeptide natural products, have been identified as siderophores. This document provides a detailed protocol for utilizing the Chrome Azurol S (CAS) assay to determine the siderophore activity of Madurastatin B2.

The CAS assay is a universal colorimetric method for detecting siderophores.[1] The principle of the assay is based on the competition for iron between the test compound (this compound) and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex. When a compound with a higher affinity for iron, such as a siderophore, is introduced, it sequesters the iron from the CAS complex. This results in the release of the free CAS dye, causing a color change from blue to orange or yellow, which can be quantified spectrophotometrically.[1][2]

Data Presentation

Table 1: Qualitative CAS Agar Plate Assay Results

| Sample | Concentration | Observation (Color Change) | Siderophore Activity |

| This compound | 1 mg/mL | Orange Halo | +++ |

| This compound | 0.5 mg/mL | Yellow-Orange Halo | ++ |

| This compound | 0.1 mg/mL | Faint Yellow Halo | + |

| Negative Control (Solvent) | - | No Change (Blue) | - |

| Positive Control (DFOM) | 1 mg/mL | Prominent Orange Halo | +++ |

Activity is qualitatively graded from + (weak) to +++ (strong) based on the size and intensity of the halo.

Table 2: Quantitative Liquid CAS Assay Results

| Sample | Concentration (µg/mL) | Absorbance at 630 nm (Mean ± SD) | % Siderophore Activity | Siderophore Units |

| Blank (Reference) | 0 | 1.200 ± 0.050 | 0 | 0 |

| This compound | 10 | 0.960 ± 0.045 | 20.0 | 20.0 |

| This compound | 25 | 0.750 ± 0.030 | 37.5 | 37.5 |

| This compound | 50 | 0.540 ± 0.025 | 55.0 | 55.0 |

| This compound | 100 | 0.300 ± 0.020 | 75.0 | 75.0 |

| Positive Control (DFOM) | 50 | 0.420 ± 0.035 | 65.0 | 65.0 |

% Siderophore Activity = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound). Siderophore Units are expressed as a percentage of the reduction in absorbance of the reference solution.

Experimental Protocols

Materials and Reagents

-

This compound (pure compound)

-

Chrome Azurol S (CAS)

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

-

Deferoxamine mesylate (DFOM) as a positive control

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Agar

-

Glassware (acid-washed)

-

Spectrophotometer (for quantitative assay)

-

Microtiter plates (96-well, for quantitative assay)

Preparation of CAS Assay Solutions

1. CAS Stock Solution (0.6 mg/mL):

- Dissolve 60.5 mg of CAS in 100 mL of deionized water.

2. Iron (III) Stock Solution (1 mM FeCl₃ in 10 mM HCl):

- Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

3. HDTMA Stock Solution (7.3 mg/mL):

- Dissolve 729 mg of HDTMA in 100 mL of deionized water.

4. CAS Assay Reagent (Blue Agar Solution):

- Mix 10 mL of CAS stock solution with 1.5 mL of Iron (III) stock solution.

- Slowly add this mixture to 40 mL of HDTMA stock solution while stirring vigorously.

- The resulting solution should be deep blue. Autoclave and store in a dark bottle at 4°C.

5. PIPES Buffer (0.5 M, pH 6.8):

- Dissolve 15.1 g of PIPES in 80 mL of deionized water.

- Adjust the pH to 6.8 with 5M NaOH.

- Bring the final volume to 100 mL with deionized water.

Qualitative CAS Agar Plate Assay

This assay is used for the initial screening of siderophore activity.

-

Prepare CAS Agar:

-

Prepare a suitable nutrient agar medium (e.g., Nutrient Agar). Autoclave and cool to 50-60°C.

-

To 900 mL of the molten agar, aseptically add 100 mL of the sterile CAS assay reagent.

-

Mix gently to avoid bubbles and pour into sterile Petri dishes.

-

-

Sample Application:

-

Prepare stock solutions of this compound and the positive control (DFOM) in a suitable solvent (e.g., DMSO).

-

Aseptically create small wells in the center of the CAS agar plates.

-

Add a defined volume (e.g., 20 µL) of different concentrations of this compound, the positive control, and the solvent (negative control) into separate wells.

-

-

Incubation and Observation:

-

Incubate the plates at room temperature or 30°C for 24-48 hours.

-

Observe the plates for the formation of a color change (orange or yellow halo) around the wells. The diameter and intensity of the halo are indicative of the siderophore activity.

-

Quantitative Liquid CAS Assay

This assay provides a quantitative measure of the siderophore activity.

-

Prepare the CAS Assay Solution for Liquid Assay:

-

In a 100 mL volumetric flask, mix 50 mL of deionized water, 10 mL of PIPES buffer, and 10 mL of the CAS assay reagent. Bring the volume to 100 mL with deionized water.

-

-

Assay Procedure:

-